2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Thioether Group: The triazolopyridazine intermediate is then reacted with a thiol compound, such as 3,4-dimethoxyphenylthiol, under nucleophilic substitution conditions.
Acetamide Formation: Finally, the resulting compound is acylated with 3,5-dimethylphenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties, such as anticancer or antimicrobial activity, are of interest for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and potential anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Studied for its inhibitory effects on shikimate dehydrogenase and potential as an antitubercular agent.
Tris[1,2,4]triazolo[1,3,5]triazine: Used in the development of materials with delayed fluorescence properties.
Uniqueness
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and the triazolopyridazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-9-15(2)11-17(10-14)24-21(29)13-32-22-8-7-20-25-26-23(28(20)27-22)16-5-6-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUVVLDPGYFYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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